3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate
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Overview
Description
3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate is a chemical compound with a complex structure that includes a hydroxy group, an octadec-9-en-1-yl group, and an oxobutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of 3-hydroxy-4-oxobutanoic acid with octadec-9-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The octadec-9-en-1-yl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-cis-octadec-9-enoyl-L-carnitine
- 3-Hydroxy-2-octadecanamidooctadec-4-en-1-yl
- 3-Hydroxy-2-[(1-hydroxyhexacosylidene)amino]octadec-4-en-1-yl
Uniqueness
3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
137178-35-9 |
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Molecular Formula |
C22H39O5- |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-hydroxy-4-octadec-9-enoxy-4-oxobutanoate |
InChI |
InChI=1S/C22H40O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-22(26)20(23)19-21(24)25/h9-10,20,23H,2-8,11-19H2,1H3,(H,24,25)/p-1 |
InChI Key |
YYDVIBSCNDQQSB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)[O-])O |
Origin of Product |
United States |
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